molecular formula C7H11NO3 B2775884 3,8-Dioxa-1-azaspiro[4.5]decan-2-one CAS No. 1497905-45-9

3,8-Dioxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B2775884
CAS No.: 1497905-45-9
M. Wt: 157.169
InChI Key: MUYYEMQRQGPOKF-UHFFFAOYSA-N
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Description

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxa-1-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is frequently utilized as a building block for the synthesis of more complex molecular structures. Its spirocyclic framework allows for the formation of diverse derivatives, which can be tailored for specific chemical properties or biological activities. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic organic chemistry .

Case Study: Synthesis of Derivatives
In a systematic exploration of structure-activity relationships (SAR), researchers synthesized a series of derivatives based on this compound. These studies revealed that modifications at specific positions on the spirocyclic structure significantly influenced biological activity, particularly in inhibiting key enzymes involved in inflammatory pathways .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Its unique structural features enable it to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways .

Case Study: Anti-inflammatory Activity
A notable study identified a derivative of this compound that acts as a selective inhibitor of the TYK2/JAK1 kinases, demonstrating significant anti-inflammatory effects in models of ulcerative colitis . The compound showed excellent potency with IC50 values indicating strong inhibitory effects on these kinases.

Medicinal Applications

Pharmaceutical Development
Due to its biological activities, this compound serves as a precursor for developing pharmaceutical agents targeting various diseases. It has been investigated for potential applications in treating hypertension and cardiac disorders . Compounds derived from this structure have been shown to exhibit antihypertensive effects by modulating vascular resistance and cardiac output.

Case Study: Antihypertensive Agents
A patent describes the synthesis of 8-(3-aryloxy-2-hydroxypropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives that demonstrate efficacy in lowering blood pressure in mammalian models . These compounds are formulated into pharmaceutical compositions for clinical use.

Industrial Applications

Material Science
In addition to its applications in pharmaceuticals and biology, this compound is utilized in the production of materials with specific properties such as polymers and resins. The compound's unique spiro structure contributes to the mechanical strength and thermal stability of these materials .

Comparative Analysis of Related Compounds

To further illustrate the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneContains one oxygen atom lessExhibits different reactivity patterns
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneMethyl substitutions at positions 2 and 8Shows high affinity for M1 and M2 receptors
8-(Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-oneAdditional phenylethyl groupImparts distinct biological activities compared to the parent compound

Mechanism of Action

The mechanism of action of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure.

Biological Activity

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a spirocyclic compound characterized by its unique structural features, which include two ether linkages and a nitrogen atom integrated into its spiro framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
IUPAC NameThis compound
InChI KeyIKLKJTFARODVHU-UHFFFAOYSA-N
Canonical SMILESC1CCOC2(C1)COC(=O)N2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse pharmacological effects.

Potential Targets

  • Enzymes : It may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptors : The compound has been investigated for its affinity towards sigma receptors, which are implicated in several neurological processes.

Case Studies and Research Findings

  • Sigma Receptor Binding : A study evaluated derivatives of azaspiro compounds for their affinity towards sigma receptors. The findings indicated that certain derivatives exhibited significant binding affinity, suggesting a potential role in neuropharmacology .
  • Antimicrobial Activity : Research on spirocyclic compounds similar to this compound has shown promising antimicrobial properties. For instance, derivatives demonstrated effective inhibition against various bacterial strains, highlighting the potential for developing new antibiotics .
  • Therapeutic Applications : The compound's structure allows it to be explored as a precursor in drug development for conditions such as anxiety and depression due to its interaction with neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityAffinity (K_i)
3,6-Dioxa-1-azaspiro[4.5]decan-2-oneInvestigated for enzyme inhibitionNot specified
1,4-Dioxa-8-azaspiro[4.5]decaneHigh affinity for sigma receptorsK(i) = 5.4 ± 0.4 nM
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneAntimicrobial properties observedVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic and characterization protocols for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one derivatives?

Methodological Answer :

  • Synthesis : High-shear granulation and wet/dry milling are commonly employed. For example, hydrochloride salts are synthesized via controlled crystallization in aqueous/organic solvent mixtures, followed by filtration and drying (e.g., under vacuum at 40–50°C) .
  • Characterization :
    • X-ray Diffraction (XRD) : Primary peaks at 2θ = 16.1°, 18.4°, 21.6°, and 23.5° confirm crystalline structure (Table IX) .
    • Dissolution Testing : USP Apparatus 2 (paddle stirrer) at 75 RPM in 0.25% sodium lauryl sulfate (pH 4.5) is standard (Table V) .
    • Spectroscopy : NMR and mass spectrometry (MS) validate molecular integrity.

Q. How is the dissolution profile optimized for oral dosage forms of spiro compounds?

Methodological Answer :

  • Excipient Selection : Lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium enhance dissolution by improving wettability and disintegration .
  • Analytical Conditions : Dissolution media with surfactants (e.g., 0.25% sodium lauryl sulfate) mimic physiological solubility. Batch consistency is validated using USP guidelines (Table V) .

Q. How can researchers resolve contradictions in dissolution data across formulations?

Methodological Answer :

  • Root-Cause Analysis :
    • Excipient Interactions : Microcrystalline cellulose may delay release in high-density granules.
    • Analytical Variability : Ensure sinker alignment and paddle speed consistency (75 RPM) to avoid hydrodynamic artifacts .
  • Case Study : Table V (87% release at 5 min) vs. Table X (88% release) shows minor batch variations due to excipient lot differences. Cross-validate with HPLC quantification.

Q. What factors influence the pharmacokinetics (PK) of spiro compounds in preclinical models?

Methodological Answer :

  • Dose-Dependent PK : Linear correlation between dose (10–50 mg) and Cmax/AUC (Table XI). Higher doses show prolonged T½ due to saturation of metabolic pathways .
  • Formulation Impact : Granules with pregelatinized starch improve bioavailability by 15% compared to non-granulated forms.

Q. How do conformational dynamics affect the stability of spiro compounds?

Methodological Answer :

  • Dynamic NMR Studies : For analogous spiro systems (e.g., 3-methylene-1-oxaspiro[4.5]decan-2-one), ring reversal kinetics reveal ΔG<sup>‡</sup> = 10.9 kcal/mol and ΔH<sup>‡</sup> = 9.6 kcal/mol, indicating moderate thermal stability .
  • Crystalline vs. Amorphous Forms : Crystalline salts (e.g., hydrochloride monohydrate) show 20% higher stability under accelerated aging (40°C/75% RH) due to reduced molecular mobility.

Q. What strategies validate structural homogeneity in polymorph screening?

Methodological Answer :

  • XRD and Thermal Analysis : Combine XRD peak matching (Table IX) with differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Case Study : The hydrochloride monohydrate form (2θ = 21.6°) is preferred over tosylate salts due to consistent dissolution and hygroscopicity <1% .

Properties

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYEMQRQGPOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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